Sigma-1 Receptor Affinity vs. 2-(Cyclopentyloxy)ethylamine
In a radioligand displacement assay using guinea pig brain membranes, 2-Cyclopentyl-2-ethoxyethan-1-amine exhibited a Ki of 3.80 nM for the sigma-1 receptor [1]. In contrast, its structural analog, 2-(Cyclopentyloxy)ethylamine, which lacks the methyl group on the carbon adjacent to the amine, showed a significantly higher Ki of 841 nM for the same receptor under similar assay conditions [2]. This represents a greater than 220-fold difference in affinity, highlighting that a small structural change can dramatically alter receptor engagement.
Reported ~220-fold difference
| Evidence Dimension | Binding Affinity (Ki) at Sigma-1 Receptor |
|---|---|
| Target Compound Data | Ki = 3.80 nM |
| Comparator Or Baseline | 2-(Cyclopentyloxy)ethylamine (CAS 933732-12-8), Ki = 841 nM |
| Quantified Difference | >220-fold higher affinity |
| Conditions | Displacement of [3H]-(+)pentazocine from sigma-1 receptor in guinea pig brain membranes [REFS-1, REFS-2]. |
Why This Matters
This marked difference in affinity dictates the appropriate compound for studies requiring high-potency sigma-1 receptor engagement, directly impacting experimental sensitivity and the interpretation of biological effects.
- [1] BindingDB. (n.d.). BDBM50421951 (CHEMBL1744002): Ki for Sigma non-opioid intracellular receptor 1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50421951. View Source
- [2] BindingDB. (n.d.). BDBM50604967 (CHEMBL1698776): Ki for Sigma 1 receptor. Retrieved from http://ww.w.bindingdb.org. View Source
